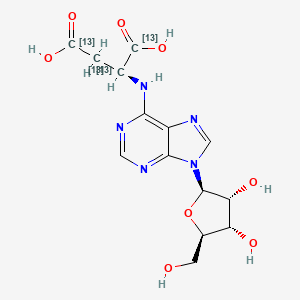
N6-Succinyl Adenosine-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Succinyl Adenosine-13C4 is a labeled isotope of N6-Succinyl Adenosine, a biochemical compound involved in the transfer of fatty acids across membranes. It is used in various scientific research applications, particularly in metabolic research, environmental studies, and clinical diagnostics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Succinyl Adenosine-13C4 involves the incorporation of carbon-13 isotopes into the molecular structure of N6-Succinyl Adenosine. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the carbon-13 atoms at specific positions within the molecule. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes rigorous quality control measures to verify the isotopic purity and chemical integrity of the final product. The production facilities are equipped with advanced analytical instruments to monitor the synthesis process and ensure compliance with industry standards.
化学反应分析
Types of Reactions
N6-Succinyl Adenosine-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or DMSO to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen atoms, while reduction reactions may produce reduced forms with fewer oxygen atoms.
科学研究应用
N6-Succinyl Adenosine-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in clinical diagnostics to detect and monitor metabolic disorders, particularly adenylosuccinase deficiency.
Industry: Applied in environmental studies to detect pollutants and assess environmental impact
作用机制
The mechanism of action of N6-Succinyl Adenosine-13C4 involves its interaction with specific molecular targets and pathways. The compound acts as a biochemical marker for adenylosuccinase deficiency, a genetic defect in purine de novo synthesis. It is involved in the dephosphorylation of intracellular adenylosuccinic acid by cytosolic 5-nucleotidase, leading to the formation of succinyladenosine .
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Inosine: Another purine nucleoside with similar biochemical properties.
Succinyladenosine: The non-labeled form of N6-Succinyl Adenosine-13C4, used as a biochemical marker for adenylosuccinase deficiency
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed investigation of biochemical pathways and metabolic processes.
属性
分子式 |
C14H17N5O8 |
|---|---|
分子量 |
387.28 g/mol |
IUPAC 名称 |
(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino](1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1/i1+1,5+1,7+1,14+1 |
InChI 键 |
VKGZCEJTCKHMRL-UFMSXCSNSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[13C@@H]([13CH2][13C](=O)O)[13C](=O)O |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


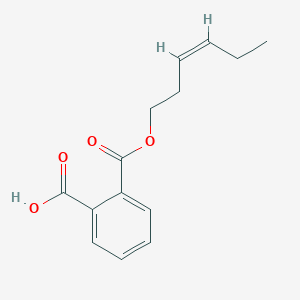


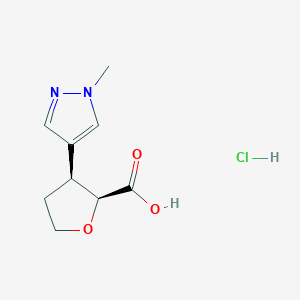
![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
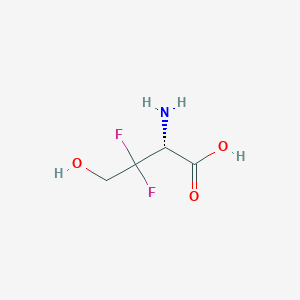
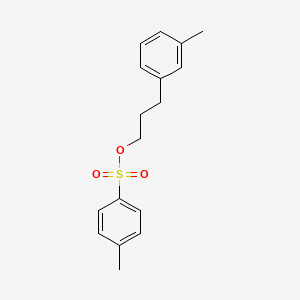
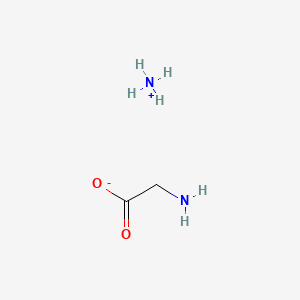
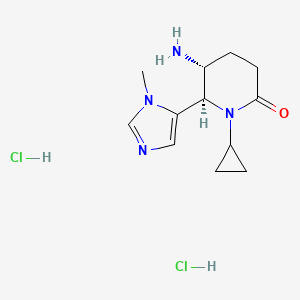
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
